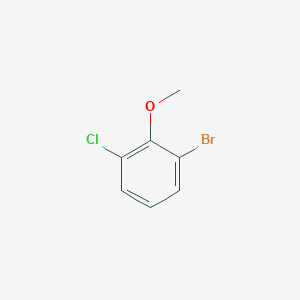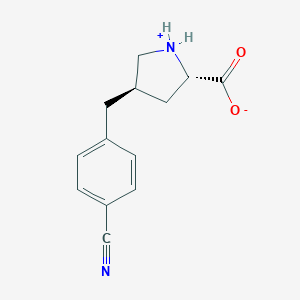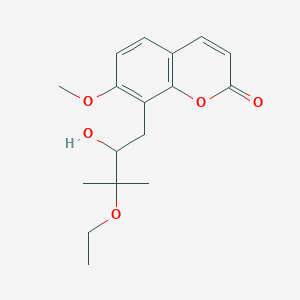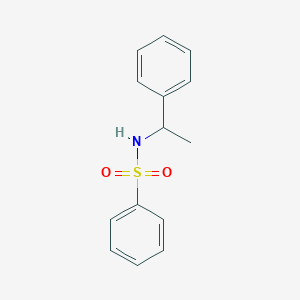![molecular formula C15H16N2O2S B173245 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid CAS No. 126766-10-7](/img/structure/B173245.png)
2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid, also known as TPCA-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid involves the inhibition of the activity of NF-kB, which is a key regulator of immune and inflammatory responses. NF-kB plays a crucial role in the activation of various genes involved in inflammation, cell proliferation, and survival. 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid inhibits the activity of NF-kB by preventing its translocation to the nucleus, thereby blocking the expression of its target genes.
Efectos Bioquímicos Y Fisiológicos
2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-fibrotic properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to reduce the infiltration of immune cells into inflamed tissues. 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid has also been shown to induce apoptosis and cell cycle arrest in cancer cells, thereby inhibiting their growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid has several advantages for lab experiments, including its high potency and specificity for the inhibition of NF-kB activity. It has also been shown to exhibit low toxicity and good pharmacokinetic properties in animal models. However, 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid has some limitations, including its poor solubility in water and its susceptibility to degradation under certain conditions.
Direcciones Futuras
There are several future directions for the study of 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid, including its potential use in combination with other drugs for the treatment of various diseases. It may also be useful to investigate the effects of 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid on other signaling pathways involved in inflammation and cancer. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid in clinical settings.
Métodos De Síntesis
The synthesis of 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid involves several steps, including the condensation of 2-aminothiophene-3-carboxylic acid with benzaldehyde, followed by cyclization and subsequent carboxylation. The final product is obtained after purification and characterization using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and fibrosis. It has been found to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
Número CAS |
126766-10-7 |
|---|---|
Nombre del producto |
2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid |
Fórmula molecular |
C15H16N2O2S |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H16N2O2S/c16-14-13(15(18)19)11-6-7-17(9-12(11)20-14)8-10-4-2-1-3-5-10/h1-5H,6-9,16H2,(H,18,19) |
Clave InChI |
ZRXXYMHDTWZEPP-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1C(=C(S2)N)C(=O)O)CC3=CC=CC=C3 |
SMILES canónico |
C1CN(CC2=C1C(=C(S2)N)C(=O)O)CC3=CC=CC=C3 |
Sinónimos |
Thieno[2,3-c]pyridine-3-carboxylic acid, 2-aMino-4,5,6,7-tetrahydro-6-(phenylMethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



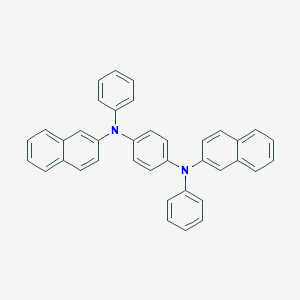
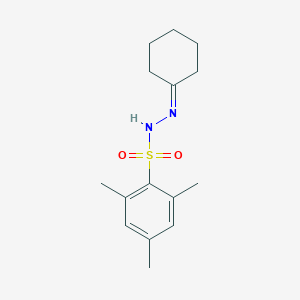
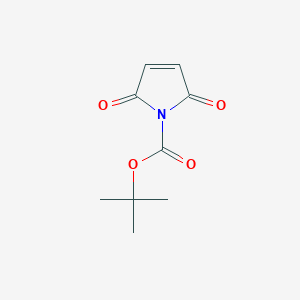
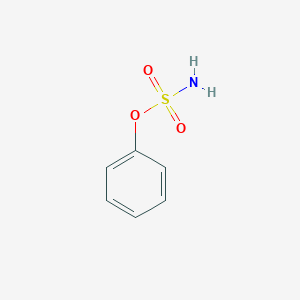
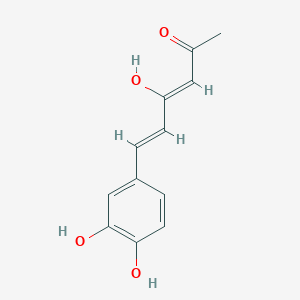

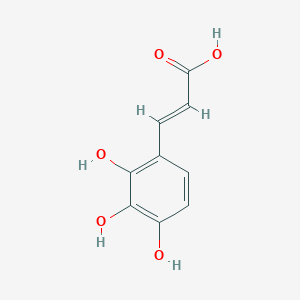
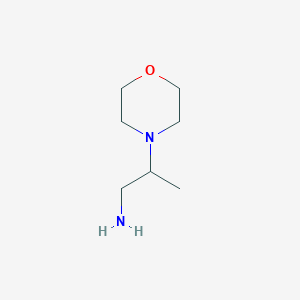
![(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B173194.png)
